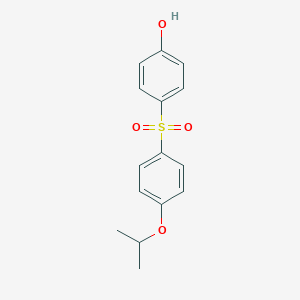

4-((4-Isopropoxyphenyl)sulfonyl)phenol

Beschreibung

4-((4-Isopropoxyphenyl)sulfonyl)phenol (CAS: 95235-30-6) is a sulfone-containing phenolic compound with the molecular formula $ \text{C}{15}\text{H}{16}\text{O}_4\text{S} $ and a molecular weight of 292.35 g/mol. Its structure comprises a phenol group linked via a sulfonyl bridge to a 4-isopropoxyphenyl substituent. Key physical properties include a boiling point of 478.789°C and a density of 1.251 g/cm³ . The compound is utilized as an intermediate in synthesizing anticancer agents (e.g., PDHK1 inhibitors) and in thermal paper production as a bisphenol A (BPA) replacement .

Eigenschaften

IUPAC Name |

4-(4-propan-2-yloxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S/c1-11(2)19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTILAOCGFRDHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058706 | |

| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95235-30-6 | |

| Record name | 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95235-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-((4-(1-methylethoxy)phenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095235306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-isopropoxyphenylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The molecular architecture of 4-((4-Isopropoxyphenyl)sulfonyl)phenol suggests two primary disconnection approaches:

-

Sulfonyl Bridge Formation : Disconnecting the sulfonyl group (SO₂) between the two aromatic rings yields 4-isopropoxyphenol and 4-hydroxyphenylsulfonyl chloride as potential precursors.

-

Functional Group Installation : Sequential introduction of the isopropoxy and sulfonyl groups onto a pre-functionalized benzene ring.

The first strategy is favored industrially due to fewer synthetic steps and higher atom economy.

Detailed Synthetic Protocols

Sulfonation of 4-Isopropoxyphenol

A representative pathway involves the sulfonation of 4-isopropoxyphenol using chlorosulfonic acid (ClSO₃H):

Reaction Mechanism :

Optimization Parameters :

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C (step 1); 25°C (step 2) | Minimizes side reactions |

| Solvent | Dichloromethane (step 1); Aqueous NaOH (step 2) | Enhances electrophilic reactivity |

| Molar Ratio | 1:1.2 (phenol:ClSO₃H) | Ensures complete conversion |

Challenges :

-

Exothermic nature of sulfonation requiring precise temperature control.

-

Competitive formation of sulfonic acid derivatives at higher temperatures.

Alternative Route: Nucleophilic Aromatic Substitution

For laboratories lacking chlorosulfonic acid, a two-step sequence using sodium sulfite (Na₂SO₃) and oxidative workup may be employed:

-

Sulfite Addition :

-

Oxidative Coupling :

Advantages :

-

Avoids hazardous chlorosulfonic acid

-

Enables late-stage functionalization

Limitations :

-

Lower overall yield (45–55% vs. 70–85% in primary method).

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities utilize continuous flow systems to enhance process safety and efficiency:

| Reactor Component | Specification | Purpose |

|---|---|---|

| Sulfonation Module | Jacketed glass-lined steel | Controlled ClSO₃H addition |

| Quench Tank | PTFE-lined, pH 7–8 | Neutralizes excess acid |

| Crystallization Unit | Cooling rate 2°C/min | Maximizes product purity |

Key Metrics :

Purification and Characterization

Chromatographic Techniques

Column Specifications :

-

Stationary Phase: Silica gel (230–400 mesh)

-

Mobile Phase: Hexane:Ethyl Acetate (3:1 → 1:1 gradient)

-

Retention Factor (Rf): 0.38 (TLC, 254 nm)

Spectroscopic Validation

| Technique | Critical Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (d, 6H, CH(CH₃)₂), 4.58 (m, 1H, OCH), 6.98–7.89 (m, 8H, Ar-H) |

| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3450 cm⁻¹ (OH) |

| MS (ESI-) | m/z 291.1 [M-H]⁻ |

Comparative Analysis of Synthetic Methods

| Parameter | Sulfonation Route | Nucleophilic Route |

|---|---|---|

| Yield | 78–85% | 45–55% |

| Purity | ≥99% | 92–95% |

| Scalability | Industrial | Lab-scale |

| Hazard Profile | High (ClSO₃H use) | Moderate |

Emerging Methodologies

Biocatalytic Sulfonation

Recent advances employ engineered sulfotransferases for greener synthesis:

-

Enzyme : Human SULT1A1 variant

-

Cofactor Recycling : ATP regeneration system

| Risk Factor | Control Measure |

|---|---|

| Chlorosulfonic Acid Exposure | Negative-pressure enclosures, emergency showers |

| HCl Emissions | Caustic scrubbers (pH >10) |

| Thermal Runaway | Distributed control system with ΔT <2°C/min |

Wissenschaftliche Forschungsanwendungen

4-((4-Isopropoxyphenyl)sulfonyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes

Wirkmechanismus

The mechanism of action of 4-((4-Isopropoxyphenyl)sulfonyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The sulfonyl group can participate in electrophilic reactions, modifying the activity of enzymes or other proteins. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The sulfonyl-bridged phenolic scaffold is shared among several compounds, differing primarily in substituents. Key analogues include:

*Calculated based on molecular formula.

Key Structural Differences:

- Substituent Effects: The isopropoxy group in this compound enhances steric bulk and hydrophobicity compared to methoxy or unsubstituted analogues (e.g., BPS). This impacts solubility and reactivity in synthetic applications .

- Electronic Effects : Electron-donating groups (e.g., methoxy, isopropoxy) increase the electron density of the aromatic ring, influencing sulfonate reactivity in nucleophilic substitutions .

Environmental and Toxicological Profiles

- This compound: Classified as hazardous to aquatic environments (Chronic 2) . Limited ecotoxicological data available.

- Bisphenol S: Documented aquatic toxicity and estrogenic activity .

- 4-((4-Methoxyphenyl)sulfonyl)phenol: No explicit toxicity data reported; stability under standard conditions suggests low reactivity .

Biologische Aktivität

4-((4-Isopropoxyphenyl)sulfonyl)phenol, with the molecular formula C₁₅H₁₆O₄S and a molecular weight of 292.35 g/mol, is an organic compound characterized by a sulfonyl group linked to a phenolic structure. This unique configuration suggests significant potential in medicinal chemistry, particularly in its interactions with biological macromolecules such as proteins and enzymes.

Chemical Structure and Properties

The compound's structure features an isopropoxy group, which enhances its solubility in organic solvents and contributes to its reactivity. The sulfonyl moiety is known for its ability to engage in various chemical reactions, making this compound versatile in both pharmaceutical and material science applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O₄S |

| Molecular Weight | 292.35 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Phenolic, Sulfonyl |

Biological Activity

Research has indicated that this compound exhibits notable biological activity, potentially influencing several cellular processes. Initial studies suggest that the compound may modulate enzyme activity through competitive or non-competitive inhibition mechanisms. This modulation could have implications for therapeutic applications, particularly in the regulation of metabolic pathways.

Enzyme Interaction Studies

Interaction studies reveal that this compound binds with various enzymes, potentially affecting their catalytic functions. For example, it has been shown to influence laccase activity, which plays a crucial role in biopolymer synthesis and modification processes .

Case Studies

- Laccase-Mediated Reactions : A study investigated the laccase-mediated oligomerization of phenolic compounds, revealing that this compound participates in the enzymatic modification of polymeric membranes. This process highlighted the compound's potential for enhancing membrane properties through physical adsorption rather than covalent bonding .

- Perfusion Pressure Studies : In related research on sulfonamide derivatives, compounds structurally similar to this compound were shown to affect perfusion pressure in cardiovascular systems. These findings suggest that similar mechanisms may be at play with this compound, potentially involving calcium channel inhibition .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary assessments indicate favorable properties such as moderate permeability and potential for therapeutic efficacy; however, detailed pharmacokinetic profiling remains necessary to fully elucidate its biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyphenyl sulfone | Hydroxyl group on a phenolic ring | Known antioxidant properties |

| 4-Methylphenyl sulfone | Methyl group substitution | Different solubility characteristics |

| Phenol sulfone | Simple structure with sulfonyl group | Industrial applications |

The unique isopropoxy substitution in this compound distinguishes it from these compounds, possibly enhancing its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Isopropoxyphenyl)sulfonyl)phenol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-isopropoxyphenol with a sulfonyl chloride derivative under controlled conditions. Optimization includes:

- Catalyst selection : Use anhydrous bases like pyridine to neutralize HCl byproducts.

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm). Calibrate against certified reference materials.

Mass spectrometry : ESI-MS in negative ion mode to confirm molecular ion peak (expected m/z: 320.3).

Thermal stability : Perform TGA/DSC to assess decomposition profiles under nitrogen atmosphere .

Advanced Research Questions

Q. What experimental strategies can elucidate the environmental persistence and degradation pathways of this compound in aquatic systems?

- Methodological Framework :

- Fate studies : Conduct OECD 308/309 tests to measure biodegradation in water-sediment systems under aerobic/anaerobic conditions.

- Photolysis : Exclude UV light to isolate hydrolysis pathways; use xenon-arc lamps for simulated sunlight studies.

- Advanced analytics : Employ LC-QTOF-MS to identify transformation products (TPs). Compare fragmentation patterns with databases .

- Data Interpretation : Apply kinetic models (e.g., first-order decay) to estimate half-lives. Cross-validate with QSAR predictions for sulfonated aromatics .

Q. How can theoretical frameworks guide mechanistic studies on interactions between this compound and biological macromolecules?

- Approach :

Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450).

DFT calculations : Analyze electron density maps to identify reactive sites for sulfonate group interactions.

In vitro validation : Pair computational results with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in quantifying this compound across chromatographic techniques?

- Resolution Strategy :

- Method harmonization : Calibrate instruments using a common internal standard (e.g., deuterated biphenyl).

- Matrix effects : Spike recovery tests in complex matrices (e.g., serum, soil extracts) to assess interference.

- Inter-laboratory validation : Share protocols via platforms like COSMOS to standardize LC-MS/MS parameters (e.g., collision energy, ion source temperature) .

Q. What steps ensure reproducibility in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Best Practices :

- Batch consistency : Document reaction parameters (e.g., stirring rate, reagent stoichiometry) in electronic lab notebooks.

- Crystallography : Resolve crystal structures of key derivatives to correlate substituent positioning with bioactivity.

- Blinded testing : Use third-party labs to validate biological assay results (e.g., IC values) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring to hazardous waste containers.

- Storage : Keep in amber glass bottles at 4°C under inert gas (Ar/N) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.